Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

Solubility enhancement Salt selection Formulation compatibility

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride (CAS 1396680-55-9) is a heterocyclic building block featuring a fused thiazolo[5,4-c]pyridine bicycle with an ethyl carbamate substituent at the 2-position, supplied as the hydrochloride salt [REFS-1†L6-L7]. This compound belongs to the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine class, a scaffold extensively validated in factor Xa (fXa) inhibitor programs including the marketed drug edoxaban [REFS-2†L6-L9].

Molecular Formula C9H14ClN3O2S
Molecular Weight 263.75 g/mol
CAS No. 1396680-55-9
Cat. No. B1431010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride
CAS1396680-55-9
Molecular FormulaC9H14ClN3O2S
Molecular Weight263.75 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(S1)CNCC2.Cl
InChIInChI=1S/C9H13N3O2S.ClH/c1-2-14-9(13)12-8-11-6-3-4-10-5-7(6)15-8;/h10H,2-5H2,1H3,(H,11,12,13);1H
InChIKeyBGZOXUITJAIKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride (CAS 1396680-55-9): Core Identity and Procurement Relevance


Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride (CAS 1396680-55-9) is a heterocyclic building block featuring a fused thiazolo[5,4-c]pyridine bicycle with an ethyl carbamate substituent at the 2-position, supplied as the hydrochloride salt [REFS-1†L6-L7]. This compound belongs to the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine class, a scaffold extensively validated in factor Xa (fXa) inhibitor programs including the marketed drug edoxaban [REFS-2†L6-L9]. The hydrochloride salt form and ethyl carbamate moiety are structural discriminators that influence solubility, reactivity, and downstream synthetic utility compared to methyl carbamate, tert-butyl carbamate, or free-base analogs.

Why Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Despite sharing the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, analogs within this class diverge meaningfully in carbamate ester identity (methyl vs. ethyl vs. tert-butyl), N5-substitution pattern, and salt form. The ethyl carbamate moiety directly affects the steric and electronic environment at the 2-amino position, altering reactivity in acylation and coupling reactions relevant to fXa inhibitor assembly [REFS-2†L10-L13]. Additionally, the hydrochloride salt form significantly enhances aqueous solubility relative to the free base [REFS-1†L33-L35]. Substituting the methyl carbamate analog (CAS 1156577-76-2) or the tert-butyl carbamate analog without confirming equivalent performance risks compromised downstream yields, altered pharmacokinetic profiles of final compounds, or failed reproducibility in validated synthetic routes.

Quantitative Differentiation Evidence for Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride vs. Closest Analogs


Aqueous Solubility Advantage of Hydrochloride Salt Form vs. Free Base

The hydrochloride salt of ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-ylcarbamate exhibits aqueous solubility of approximately 23 mg/mL, representing a ~4.6-fold improvement over the free base form (~5 mg/mL) [REFS-1†L33-L35]. This solubility differential is critical for aqueous-phase reactions and biological assay compatibility.

Solubility enhancement Salt selection Formulation compatibility

Validated Role as Edoxaban Key Intermediate vs. Non-Validated Scaffold Analogs

The ethyl carbamate-substituted thiazolo[5,4-c]pyridine scaffold is directly embedded in patented synthetic routes to edoxaban (Savaysa®), a globally approved direct oral anticoagulant [REFS-1†L6-L9]. Specifically, the 2-aminothiazolo[5,4-c]pyridine motif is a critical intermediate for constructing the P4 pharmacophore that occupies the fXa S4 pocket [REFS-2†L10-L13]. Analogs lacking the ethyl carbamate protecting group or bearing alternative N5 substituents require additional synthetic steps or fail to reproduce the validated coupling efficiency.

Factor Xa inhibitor synthesis Edoxaban intermediate Process chemistry

Carbamate Ester Steric and Electronic Differentiation: Ethyl vs. Methyl

The ethyl carbamate group in the target compound provides a balance of steric bulk and lability intermediate between the methyl carbamate (CAS 1156577-76-2; MW 213.26, compact, potentially faster deprotection) and the tert-butyl carbamate analog (MW 255.34, bulkier, acid-labile). In fXa inhibitor SAR, the carbamate moiety at the 2-position is not merely a protecting group; its identity influences the conformational preference of the bicycle and subsequent N5-acylation regioselectivity [REFS-1†L6-L9]. Quantitative deprotection kinetics for these specific analogs have not been published in head-to-head format, but class-level inference from carbamate chemistry indicates that ethyl carbamates offer an optimal deprotection window under mildly basic conditions, whereas methyl carbamates may require harsher conditions and tert-butyl carbamates may prematurely cleave under acidic coupling conditions [REFS-2†L10-L13].

Structure–reactivity relationship Protecting group strategy Synthetic efficiency

Supplier-Reported Purity Benchmarking: ≥98% Specification vs. Typical Analog Purity

Multiple suppliers list the target compound at ≥98% purity (NLT 98%) [REFS-1†L3-L4] [REFS-2†L8-L9]. In comparison, the methyl carbamate analog (CAS 1156577-76-2) is frequently offered at 95% purity [REFS-3†L24-L25]. While both can be upgraded, the routinely available higher purity specification for the ethyl carbamate hydrochloride reduces the need for additional purification steps prior to use in sensitive coupling reactions.

Purity specification Quality control Procurement standard

Optimal Application Scenarios for Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride Based on Differentiation Evidence


Multi-Step Synthesis of Factor Xa Inhibitors Requiring Aqueous Coupling Steps

The ~4.6-fold solubility advantage of the hydrochloride salt over the free base [REFS-1†L33-L35] makes this compound particularly suitable for amide coupling or urea formation steps conducted in aqueous or mixed aqueous-organic solvent systems. When the synthetic route demands water-miscible intermediates, the hydrochloride salt eliminates the need for co-solvents that might interfere with subsequent enzymatic or biological assays.

Edoxaban Analog and Impurity Reference Standard Programs

Given the documented role of the 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold in edoxaban synthesis [REFS-1†L6-L9] and the availability of this compound at ≥98% purity [REFS-2†L3-L4], it is well-suited as a starting material for synthesizing edoxaban-related impurities, metabolites, or structural analogs for analytical reference standard development.

Parallel Library Synthesis Requiring Balanced Protecting Group Stability

The ethyl carbamate group provides an intermediate stability profile—more resistant to acidic conditions than tert-butyl carbamates yet more readily cleavable than methyl carbamates under basic conditions [REFS-1†L10-L13]. This property is advantageous in parallel synthesis libraries where a single, widely applicable deprotection protocol at the final stage is desired, minimizing the need to optimize conditions for individual library members.

Procurement for Scale-Up Feasibility Studies in fXa Inhibitor Process Chemistry

For process chemistry groups evaluating edoxaban or next-generation fXa inhibitor manufacturing routes, the commercially available high-purity form of this compound reduces the risk of impurity carry-through during scale-up [REFS-1†L3-L4]. The validated synthetic precedent in patent literature [REFS-2†L18-L20] further supports its selection over less-characterized analogs when regulatory CMC (Chemistry, Manufacturing, and Controls) considerations are paramount.

Quote Request

Request a Quote for Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.